molecular formula C6H9NO3 B008872 Ethyl 3-oxoazetidine-1-carboxylate CAS No. 105258-88-6

Ethyl 3-oxoazetidine-1-carboxylate

Cat. No.: B008872
CAS No.: 105258-88-6
M. Wt: 143.14 g/mol
InChI Key: VKIUSHWWSLISPF-UHFFFAOYSA-N
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Description

Ethyl 3-oxoazetidine-1-carboxylate (CAS: 105258-88-6) is a high-value, four-membered cyclic amide serving as a versatile synthetic intermediate in organic and medicinal chemistry. Its molecular formula is C 6 H 9 NO 3 , with a molecular weight of 143.14 g/mol. The compound features a strained azetidine ring with a ketone group at the 3-position and an ethyl ester at the 1-position, a structure that enhances its reactivity and makes it a privileged scaffold for constructing nitrogen-containing heterocycles. Applications and Research Value: This compound is a key building block in drug discovery, particularly for the synthesis of biologically active molecules. Its high reactivity allows for further functionalization at the carbonyl group. A prominent application is its use in Horner-Wittig olefination reactions to generate critical intermediates for active pharmaceutical ingredients (APIs). For instance, it reacts with phosphonate reagents to form conjugated nitrile derivatives, which are key quaternary heterocyclic intermediates in the synthesis of drugs like baricitinib , an oral and selective Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis . Mechanism of Action: In synthetic pathways, the reactivity of this compound is primarily driven by the carbonyl group on the strained azetidine ring. This group can be readily deprotonated to form an enolate, which then participates in nucleophilic addition or condensation reactions. As a building block, its mechanism in final biological systems depends on the target structure it is incorporated into; it can contribute to molecular recognition by enabling hydrogen bonding and other non-covalent interactions with enzymes or receptors . Handling and Storage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Datasheet (SDS) for detailed handling information.

Properties

IUPAC Name

ethyl 3-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-10-6(9)7-3-5(8)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIUSHWWSLISPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxyl Protection with tert-Butyl Groups

3-Hydroxyazetidine is first protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative procedure involves:

  • Dissolving 3-hydroxyazetidine (1.0 equiv) in dioxane with sodium bicarbonate (2.0 equiv).

  • Adding Boc₂O (1.2 equiv) dropwise at 0°C and stirring for 15 hours.

  • Isolating tert-butyl 3-hydroxyazetidine-1-carboxylate via aqueous workup, achieving yields of 85–90%.

This step ensures selectivity during subsequent oxidation by preventing side reactions at the nitrogen atom.

Swern Oxidation to Ketone

The protected intermediate undergoes oxidation using the Swern protocol:

  • Combining tert-butyl 3-hydroxyazetidine-1-carboxylate with oxalyl chloride (1.5 equiv) in dichloromethane at -60°C.

  • Adding dimethyl sulfoxide (DMSO, 2.0 equiv) to generate the reactive sulfonium ion.

  • Quenching with triethylamine (3.0 equiv) to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Key Data:

ParameterValueSource
Reaction Temperature-60°C → 25°C
Yield78–82%
Purity (HPLC)>95%

This method’s limitations include the use of toxic reagents (oxalyl chloride) and cryogenic conditions, which complicate scalability.

Green Chemistry Approaches Using Continuous-Flow Reactors

Recent advances prioritize sustainability through TEMPO-mediated oxidations and microreactor technology . These methods enhance safety and efficiency while minimizing waste.

TEMPO/H₂O₂ Oxidation System

In a novel procedure by ScienceOpen:

  • Reactor Setup : A microchannel reactor (0.5 mm diameter) is used to mix tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv) with TEMPO (2 mol%) in dichloromethane.

  • Oxidation : A 30% H₂O₂ solution is introduced at 4.5 g/min, with a residence time of 30 seconds.

  • Workup : The organic phase is separated using an oil-water separator, and the product is crystallized from n-heptane.

Key Data:

ParameterValueSource
TEMPO Loading2 mol%
H₂O₂ Equiv1.5
Yield92%
Space-Time Yield1.2 kg/L·h

This method eliminates cryogenic requirements and reduces solvent waste by 40% compared to batch processes.

Industrial-Scale Production Strategies

Large-scale synthesis of this compound derivatives emphasizes continuous manufacturing and in-line purification . A case study from baricitinib production illustrates:

Transesterification to Ethyl Ester

tert-Butyl 3-oxoazetidine-1-carboxylate undergoes transesterification with ethanol in the presence of acid catalysts:

  • Reacting tert-butyl ester (1.0 equiv) with ethanol (5.0 equiv) and p-toluenesulfonic acid (0.1 equiv) at 80°C for 6 hours.

  • Removing tert-butanol via distillation to drive the equilibrium toward the ethyl ester.

Key Data:

ParameterValueSource
Catalyst Loading0.1 equiv PTSA
Conversion98%
Isolated Yield89%

Comparative Analysis of Methods

The table below contrasts traditional, green, and industrial methods:

MethodYieldPuritySolvent WasteScalability
Swern Oxidation78–82%>95%HighModerate
TEMPO/H₂O₂92%>98%LowHigh
Industrial89%>97%ModerateHigh

Key Findings:

  • Green methods outperform traditional approaches in yield and sustainability but require specialized equipment.

  • Industrial transesterification balances cost and efficiency, making it preferred for multi-ton production.

Mechanistic Insights and Reaction Optimization

Oxidation Mechanisms

  • Swern Oxidation : Proceeds via formation of an alkoxysulfonium ion, which undergoes deprotonation to generate the ketone.

  • TEMPO/H₂O₂ : Involves single-electron transfer from TEMPO to H₂O₂, forming a nitrosonium ion that abstracts a hydrogen from the substrate.

Optimization Strategies

  • DoE Studies : Factorial designs reveal temperature and H₂O₂ stoichiometry as critical factors in TEMPO-mediated oxidations.

  • Catalyst Recycling : Immobilized TEMPO on silica gel reduces costs by enabling 5–7 reuse cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-oxoazetidine-1-carboxylate serves as a crucial intermediate in the development of several pharmaceutical agents. Its applications include:

  • Antiviral Agents : The compound can be modified to create antiviral drugs targeting specific viral infections.
  • Enzyme Inhibitors : It has shown potential in inhibiting key enzymes involved in metabolic pathways associated with diseases like cancer and tuberculosis .

Synthesis of Bioactive Compounds

This compound is used to synthesize libraries of bioactive compounds, including:

  • Antimicrobial Agents : Variants derived from this compound have been developed into antibiotics and other antimicrobial agents .
  • Anti-inflammatory Drugs : Its derivatives are being explored for their potential in treating inflammatory diseases .

Agrochemicals

This compound is also utilized in the synthesis of agrochemicals, contributing to the development of safer and more effective agricultural products.

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the modification of this compound to develop a new class of antiviral agents. The synthetic pathway involved several steps, including oxidation and substitution reactions, leading to compounds with enhanced antiviral activity against specific viral strains .

Case Study 2: Development of Enzyme Inhibitors

Research focused on creating enzyme inhibitors from this compound revealed its potential as a scaffold for designing drugs targeting JAK1/JAK2 pathways. These pathways are critical in managing autoimmune diseases and certain cancers .

Mechanism of Action

The mechanism of action of ethyl 3-oxoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that target specific enzymes or receptors. The azetidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the desired therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 3-Oxoazetidine-1-Carboxylate

  • Molecular Formula: C₈H₁₃NO₃; Molecular Weight: 171.19 g/mol .
  • Key Differences :
    • The tert-butyl ester group provides steric bulk and enhanced stability under acidic/basic conditions compared to the ethyl ester.
    • Widely used as a protected intermediate in drug synthesis (e.g., baricitinib) due to the ease of tert-butyl group removal via acid hydrolysis .
    • Synthesis : Oxidized from tert-butyl 3-hydroxyazetidine-1-carboxylate using TEMPO/NaOCl, yielding 92% purity .

Benzyl 3-Oxoazetidine-1-Carboxylate

  • Molecular Formula: C₁₁H₁₁NO₃; Molecular Weight: 205.21 g/mol .
  • Key Differences: The benzyl ester allows for deprotection via hydrogenolysis (e.g., Pd/C, H₂), offering orthogonal protecting group strategies compared to ethyl or tert-butyl esters. Used in synthesizing complex molecules like benzyl (E)-3-hydroxy-3-(4-(4-methyl-2-(pyrimidin-2-yl)phenyl)but-3-en-2-yl)azetidine-1-carboxylate, a precursor in kinase inhibitor research .

Ethyl 3-Oxopyrrolidine-1-Carboxylate

  • Molecular Formula: C₇H₁₁NO₃; Molecular Weight: 157.17 g/mol .
  • Key Differences :
    • Pyrrolidine (5-membered ring) exhibits less ring strain than azetidine (4-membered), reducing reactivity in cycloaddition or nucleophilic substitution reactions.
    • Similarity score to ethyl 3-oxoazetidine-1-carboxylate: 0.85 based on structural alignment .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound C₆H₉NO₃ 143.14 105258-88-6 Ethyl ester, azetidine ketone
tert-Butyl 3-oxoazetidine-1-carboxylate C₈H₁₃NO₃ 171.19 398489-26-4 tert-Butyl ester
Benzyl 3-oxoazetidine-1-carboxylate C₁₁H₁₁NO₃ 205.21 105258-93-3 Benzyl ester
Ethyl 3-oxopyrrolidine-1-carboxylate C₇H₁₁NO₃ 157.17 73193-55-2 Ethyl ester, pyrrolidone

Biological Activity

Ethyl 3-oxoazetidine-1-carboxylate (C6H9NO3) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring with a keto group at the 3-position and an ethyl ester at the 1-position. This structure contributes to its reactivity and utility as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The azetidine ring allows for various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the compound's efficacy as a therapeutic agent.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial for its potential use in treating diseases where such enzymes play a significant role.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : There is growing interest in azetidine derivatives for their potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells .

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

  • Antitubercular Activity : A study highlighted that derivatives of azetidine carboxylic acids showed promising antitubercular properties, suggesting that this compound could be explored further for similar applications .
  • Inhibition of β-lactamases : Research indicates that certain azetidine derivatives can inhibit β-lactamases, enzymes that confer antibiotic resistance in bacteria. This inhibition could enhance the efficacy of existing antibiotics .
  • Antiproliferative Effects : this compound has been evaluated for its antiproliferative effects on various cancer cell lines, showing potential as a lead compound for anticancer drug development .

Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable building block in medicinal chemistry. It is being investigated for:

  • Synthesis of Antiviral Agents : The compound's structure allows it to be modified into various antiviral agents.
  • Development of Enzyme Inhibitors : Its ability to inhibit key enzymes positions it as a candidate for developing drugs targeting metabolic pathways involved in diseases like cancer and tuberculosis .

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AntitubercularTargeting Mycobacterium tuberculosis
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of β-lactamases
AntiproliferativeInhibition of cancer cell proliferation

Q & A

What are the standard synthetic routes for Ethyl 3-oxoazetidine-1-carboxylate, and how is its structure confirmed?

Basic
this compound is typically synthesized via carbamate or esterification reactions using azetidine derivatives. For example, tert-butyl 3-oxoazetidine-1-carboxylate analogs are prepared by reacting 3-oxoazetidine with chloroformate esters under basic conditions, followed by purification via silica gel chromatography . Structural confirmation relies on spectroscopic techniques:

  • 1H NMR : Key signals include the ethyl ester group (δ ~1.3 ppm for CH3 and ~4.3 ppm for CH2) and azetidine ring protons (δ ~3.5–4.5 ppm for N–CH2 groups) .
  • IR Spectroscopy : Strong carbonyl stretches at ~1689 cm⁻¹ (ester C=O) and ~1631 cm⁻¹ (amide/ketone C=O) .

What spectroscopic characteristics (NMR, IR) are key for identifying this compound?

Basic
Critical spectroscopic markers include:

Technique Key Features Reference
1H NMR Ethyl group (triplet at δ 1.34 ppm, quartet at δ 4.30 ppm); azetidine CH2 protons (multiplet δ 3.5–4.5 ppm)
13C NMR Ester carbonyl (~161 ppm), azetidine carbonyl (~170 ppm), and ethyl carbons (~14 ppm for CH3)
IR Peaks at 1689 cm⁻¹ (ester C=O) and 1631 cm⁻¹ (ring C=O)

How does this compound participate in Horner-Emmons reactions, and what are the mechanistic considerations?

Advanced
The compound’s 3-oxo group enables its use in Horner-Emmons olefination to form α,β-unsaturated carbonyl derivatives. For instance, in baricitinib synthesis, it reacts with diethyl (cyanomethyl) phosphonate to form a conjugated nitrile intermediate . Mechanistically:

  • The oxo group is deprotonated to form an enolate, which reacts with the phosphonate reagent.
  • Steric hindrance from the azetidine ring requires optimized bases (e.g., NaH) and polar aprotic solvents (e.g., THF) to prevent side reactions .

What strategies mitigate ring-opening side reactions when using this compound in nucleophilic conditions?

Advanced
The strained azetidine ring is prone to nucleophilic ring-opening. Mitigation strategies include:

  • Low-Temperature Reactions : Conducting alkylations or acylations at 0–5°C to suppress ring degradation .
  • Protecting Group Selection : Using ethyl esters (vs. tert-butyl) for better stability under acidic/basic conditions .
  • Byproduct Analysis : Monitoring reaction progress via TLC or LC-MS to detect ring-opened products (e.g., β-amino esters) .

How can researchers resolve contradictions in reported yields for alkylation reactions involving this compound?

Advanced
Discrepancies in yields often arise from reaction parameters:

Factor Optimization Strategy Evidence
Solvent Use DMF or THF for better solubility of intermediates
Catalyst Employ phase-transfer catalysts (e.g., TBAB) for biphasic systems
Stoichiometry Excess alkylating agents (3–5 equiv) to compensate for steric hindrance

What chromatographic techniques are optimal for purifying this compound derivatives?

Methodological
Silica gel chromatography with gradient elution (e.g., 20–40% ethyl acetate in dichloromethane) effectively separates products . For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) is recommended. Key considerations:

  • Rf Values : Target compounds typically exhibit Rf ~0.3–0.5 in ethyl acetate/hexane (1:2) .
  • Dry Loading : Pre-adsorption onto Celite improves resolution for complex mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 3-oxoazetidine-1-carboxylate
Reactant of Route 2
Ethyl 3-oxoazetidine-1-carboxylate

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